1-Adamantan-d15-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

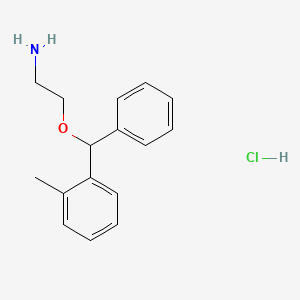

1-Adamantan-d15-amine is a stable isotope labelled form of Amantadine . It belongs to the Amantadine API family and is used in the research of antivirals and antiretrovirals . It has a molecular formula of C10 2H15 H2 N and a molecular weight of 166.34 .

Molecular Structure Analysis

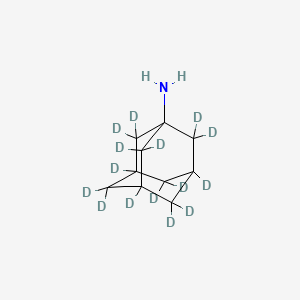

The molecular structure of 1-Adamantan-d15-amine is similar to that of diamond crystal . The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal .Chemical Reactions Analysis

The high reactivity of adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . Radical-based functionalization reactions directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .Physical And Chemical Properties Analysis

1-Adamantan-d15-amine is a neat product . It is a white to off-white solid .科学的研究の応用

Synthesis of Unsaturated Adamantane Derivatives

1-Adamantan-d15-amine is used in the synthesis of unsaturated adamantane derivatives . These derivatives are highly reactive and offer extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

Catalyst in Enantioselective Strecker Reaction of Phosphinoyl Imines

1-Adamantan-d15-amine acts as a catalyst in enantioselective Strecker reaction of phosphinoyl imines . This reaction is a key step in the synthesis of alpha-amino acids and derivatives, which are important building blocks in the pharmaceutical industry .

Production of Adamantane Derivatives

1-Adamantan-d15-amine is useful for making adamantane derivatives, such as amantadine hydrochloride . These derivatives have various applications in the pharmaceutical industry .

Antiviral Applications

1-Adamantan-d15-amine is used in the pharmaceutical industry as an antiviral drug . It has been shown to be effective against certain types of viruses .

Antiparkinsonian Applications

In addition to its antiviral properties, 1-Adamantan-d15-amine is also used as an antiparkinsonian drug . It helps to manage the symptoms of Parkinson’s disease .

Drug Delivery Systems and Surface Recognition Studies

The adamantane moiety of 1-Adamantan-d15-amine is widely applied in the design and synthesis of new drug delivery systems and in surface recognition studies . This includes liposomes, cyclodextrins, and dendrimers based on or incorporating adamantane derivatives .

作用機序

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has potential risks including acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, reproductive toxicity, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

将来の方向性

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . The synthesis of substituted adamantanes and higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . This opens up new avenues for research and development in the field of adamantane chemistry .

特性

IUPAC Name |

2,2,3,4,4,5,6,6,7,8,8,9,9,10,10-pentadecadeuterioadamantan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N/c11-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6,11H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D,8D,9D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKNWSYNQZKUICI-BXSQCBKHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C2(C(C3(C(C1(C(C(C2([2H])[2H])(C3([2H])[2H])N)([2H])[2H])[2H])([2H])[2H])[2H])([2H])[2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Adamantan-d15-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R)-5,5-Dimethylbicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B586449.png)